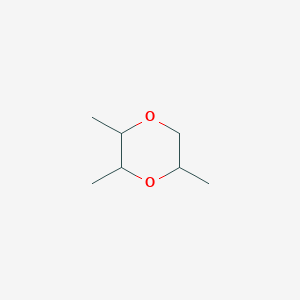

2,3,5-Trimethyl-1,4-dioxane

Beschreibung

2,3,5-Trimethyl-1,4-dioxane is a methyl-substituted derivative of 1,4-dioxane, a cyclic ether with a six-membered ring containing two oxygen atoms. Substitution with three methyl groups likely reduces its water solubility compared to unsubstituted 1,4-dioxane, which is fully miscible in water . No direct industrial applications are cited in the evidence, but its structural analogs (e.g., 1,4-dioxane) are widely used as solvents in pharmaceuticals and polymers .

Eigenschaften

CAS-Nummer |

101079-70-3 |

|---|---|

Molekularformel |

C7H14O2 |

Molekulargewicht |

130.18 g/mol |

IUPAC-Name |

2,3,5-trimethyl-1,4-dioxane |

InChI |

InChI=1S/C7H14O2/c1-5-4-8-6(2)7(3)9-5/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

PQTSMDHYVPOKLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COC(C(O1)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-1,4-dioxane can be achieved through several methods. One common approach involves the cyclization of appropriate diols or hydroxyketones under acidic conditions. For instance, the reaction of 2,3,5-trimethyl-1,4-butanediol with an acid catalyst can yield 2,3,5-Trimethyl-1,4-dioxane.

Industrial Production Methods

Industrial production of 2,3,5-Trimethyl-1,4-dioxane typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5-Trimethyl-1,4-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,3,5-Trimethyl-1,4-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and drug delivery systems is ongoing.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2,3,5-Trimethyl-1,4-dioxane exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in specific chemical reactions, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Degradation and Biocompatibility

Table 1 compares microbial degradation efficiency (via Cordyceps sinensis) and protein content for 1,4-dioxane derivatives:

| Compound | % Utilization (3 days) | Protein Content (μg/mL) |

|---|---|---|

| 1,4-Dioxane | 90 | 53 |

| 2-Methyl-1,4-dioxane | 25 | 52 |

| 2,3-Dimethyl-1,4-dioxane | 32 | 56 |

| 2,3,5-Trimethyl-1,4-dioxane | 32 | 20 |

| 2,3,5,6-Tetramethyl-1,4-dioxane | 54 | 33 |

Key findings:

- Methylation reduces biodegradability : Increasing methyl substitution correlates with lower microbial utilization. For example, 2,3,5-trimethyl-1,4-dioxane (32%) degrades less efficiently than unsubstituted 1,4-dioxane (90%) .

- Protein content variability : Despite similar utilization rates, 2,3,5-trimethyl-1,4-dioxane yields significantly less protein (20 μg/mL) than 2,3-dimethyl-1,4-dioxane (56 μg/mL), suggesting methyl positioning impacts metabolic pathways .

Solubility and Stability

- Water solubility : 1,4-Dioxane is fully miscible in water due to hydrogen bonding via two oxygen atoms . Methylation reduces polarity, likely rendering 2,3,5-trimethyl-1,4-dioxane less water-soluble, though exact data are absent.

- Chemical stability : Like 1,4-dioxane, methylated derivatives are prone to peroxide formation upon air exposure, requiring stabilizers for safe storage .

Environmental Persistence

- Groundwater mobility : Unsubstituted 1,4-dioxane is highly mobile in groundwater due to low soil adsorption and resistance to biodegradation . Methylated derivatives like 2,3,5-trimethyl-1,4-dioxane may exhibit similar persistence, complicating remediation efforts.

- Detection challenges : Advanced methods like static headspace GC-MS are required for trace quantification of 1,4-dioxane in complex matrices (e.g., PEG 600) . Methylated analogs may require similar sensitive techniques.

Comparison with Non-Dioxane Analogs

- 2,3,5-Trimethylhydroquinone: A structurally distinct compound (CAS 700-13-0) used in vitamin E synthesis. Unlike 2,3,5-trimethyl-1,4-dioxane, it is a dihydroxybenzene derivative with higher solubility in polar organic solvents (e.g., methanol) and lower environmental mobility .

- Diethyl ether : While both are ethers, 1,4-dioxane’s cyclic structure and dual oxygen atoms enhance water solubility compared to diethyl ether, which has only 6.9 g/100 mL solubility .

Biologische Aktivität

2,3,5-Trimethyl-1,4-dioxane is a chemical compound that has garnered attention due to its potential biological activity and environmental implications. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various contexts.

- Molecular Formula : CHO

- Molecular Weight : 158.20 g/mol

- Density : 1.0 g/cm³

- Boiling Point : 210 °C

- Solubility : Soluble in water and organic solvents

Research indicates that 2,3,5-trimethyl-1,4-dioxane exhibits several biological activities primarily linked to its structural properties:

- Antioxidant Properties : The compound has shown potential as an antioxidant. It may scavenge free radicals and protect cellular components from oxidative damage. This activity is particularly relevant in the context of diseases related to oxidative stress.

- Microbial Degradation : Studies have demonstrated that certain microbial strains can utilize 2,3,5-trimethyl-1,4-dioxane as a carbon source. For example, a strain of Cordyceps sinensis was isolated that could degrade this compound effectively, suggesting its potential role in bioremediation efforts for contaminated environments .

Toxicological Profile

The toxicological assessment of 2,3,5-trimethyl-1,4-dioxane reveals several important considerations:

- Acute Toxicity : The compound is classified as harmful upon inhalation and skin contact. It may cause irritation to the respiratory system and skin .

- Chronic Effects : Long-term exposure may lead to more severe health effects; however, comprehensive chronic toxicity data remains limited.

Case Study 1: Environmental Remediation

A significant case study involved the use of granular activated carbon (GAC) systems to remove 1,4-dioxane from contaminated water supplies. The systems were successful in reducing concentrations below detection limits over a four-year period. This underscores the importance of understanding the behavior of dioxane derivatives like 2,3,5-trimethyl-1,4-dioxane in environmental contexts .

Case Study 2: Microbial Utilization

In a laboratory setting, a strain of C. sinensis was shown to degrade high concentrations of 1,4-dioxane effectively. The research highlighted the metabolic pathways utilized by this fungus and its potential application in bioremediation strategies for dioxane-contaminated sites .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 158.20 g/mol |

| Density | 1.0 g/cm³ |

| Boiling Point | 210 °C |

| Antioxidant Activity | Yes |

| Microbial Utilization | Yes |

Research Findings

Recent studies have focused on the degradation pathways of dioxanes by microbial strains and their implications for environmental remediation. Notably:

- Degradation Pathways : Research indicates that microbial degradation involves multiple enzymatic processes that convert dioxanes into less harmful substances such as ethylene glycol .

- Environmental Impact : The persistence of dioxanes in groundwater necessitates effective remediation strategies due to their potential toxicity and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.